Glucagon (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon (human) is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by promoting the conversion of stored glycogen into glucose in the liver, thereby increasing blood glucose levels. This hormone is essential for maintaining energy balance, especially during fasting or strenuous exercise .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucagon is synthesized from its precursor, proglucagon, through a series of enzymatic reactions. The process begins with the removal of the signal peptide from preproglucagon, forming proglucagon. Proglucagon is then cleaved by proprotein convertase 2 to produce glucagon .
Industrial Production Methods
Industrial production of glucagon involves recombinant DNA technology. The gene encoding human glucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed glucagon is then purified through various chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Glucagon primarily undergoes peptide bond hydrolysis, oxidation, and deamidation. These reactions can affect its stability and activity .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize methionine residues.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized methionine residues.
Deamidation: Aspartic acid residues.
Scientific Research Applications
Glucagon has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in glucose metabolism and energy homeostasis.
Medicine: Used in the treatment of severe hypoglycemia and as a diagnostic aid in radiologic exams to temporarily inhibit gastrointestinal motility
Industry: Employed in the development of glucagon receptor agonists and antagonists for therapeutic purposes.
Mechanism of Action
Glucagon exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor. This binding activates adenylate cyclase, increasing intracellular cyclic AMP levels. Cyclic AMP activates protein kinase A, which phosphorylates various enzymes involved in glycogenolysis and gluconeogenesis. This leads to the conversion of glycogen to glucose and the production of glucose from non-carbohydrate sources .
Comparison with Similar Compounds
Similar Compounds
Glucagon-like peptide-1 (GLP-1): Shares a common precursor with glucagon and has similar effects on glucose metabolism.
Insulin: Opposes the action of glucagon by lowering blood glucose levels.
Epinephrine: Also increases blood glucose levels but through different receptors and pathways
Uniqueness
Glucagon is unique in its ability to rapidly increase blood glucose levels by promoting glycogenolysis and gluconeogenesis. Unlike insulin, which lowers blood glucose, glucagon ensures that glucose is available during periods of fasting or intense physical activity .
Properties
Molecular Formula |
C153H226ClN43O49S |
---|---|
Molecular Weight |
3519.2 g/mol |
IUPAC Name |
3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H |
InChI Key |
RKGLLHCSSVJTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.